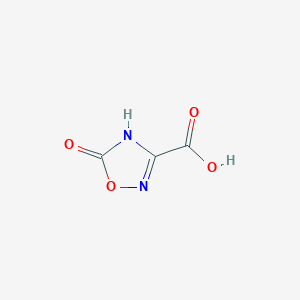

5-氧代-2,5-二氢-1,2,4-恶二唑-3-羧酸

描述

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles have been synthesized by various research groups for different applications . The synthesis of all regioisomeric forms has been covered in the literature, taking representative examples . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical and Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring make nitrogen a stronger hydrogen bond acceptor than oxygen .科学研究应用

杂环化学和药物合成

5-氧代-2,5-二氢-1,2,4-恶二唑-3-羧酸及其衍生物由于其广泛的生物活性及在药物合成中的潜力,在杂环化学领域至关重要。与查询化合物密切相关的 1,3,4-恶二唑结构的合成涉及组合化学原理,从而得到具有抗肿瘤、抗真菌、抗结核、抗疟疾和抗菌活性的化合物。这种广泛的生物活性凸显了这些杂环在开发新的治疗剂中的重要性,特别强调了它们在抑制酶、诱导细胞毒性和触发细胞凋亡等机制中的作用 (Karpenko, Panasenko, & Knysh, 2020).

药理特性

1,2,4-恶二唑衍生物的药理景观与 5-氧代-2,5-二氢-1,2,4-恶二唑-3-羧酸类似,丰富且多样。这些化合物表现出显着的抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌活性。它们与生物大分子形成氢键相互作用的能力增强了它们的药理特性,使其成为药用化学和药理学研究中极具吸引力的支架 (王晓东, 孙伟, 贾丽, 边艳, 于吉红, 2022).

生物导向合成

恶二唑核,特别是 1,3,4-恶二唑核,是生物导向合成 (BIODS) 的重要合成底物和前体。它是具有抗病毒、镇痛、抗炎和抗肿瘤作用等有前途的生物活性的杂化结构的组成部分。恶二唑核在合成生物活性化合物中的多功能性突出了其在新药开发中的效用,并强调了探索杂环系统对于治疗创新至关重要 (Rana, Salahuddin, & Sahu, 2020).

金属离子传感应用

除了药理学之外,1,3,4-恶二唑衍生物在材料科学中也显示出实用性,特别是在开发用于金属离子检测的化学传感器方面。它们的高光致发光量子产率、优异的热稳定性和化学稳定性以及潜在的配位位点使其成为制造灵敏且选择性的金属离子传感器的理想选择。该应用展示了恶二唑衍生物在生物医学和材料科学领域的可适应性,为治疗剂和技术进步之间架起了一座桥梁 (Sharma, Om, & Sharma, 2022).

未来方向

The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . This suggests that there is potential for further exploration and development of oxadiazoles in various fields.

作用机制

Target of Action

It’s known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

It’s known that 1,2,4-oxadiazoles interact with their targets and cause changes that result in their anti-infective activities .

Biochemical Pathways

It’s known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents .

生化分析

Biochemical Properties

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating reactions that involve the transfer of electrons or the breaking of chemical bonds. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and metabolic pathways within the cell. For instance, it can upregulate antioxidant enzymes, thereby enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, leading to altered catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

属性

IUPAC Name |

5-oxo-4H-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4/c6-2(7)1-4-3(8)9-5-1/h(H,6,7)(H,4,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINVTJSYBMDSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

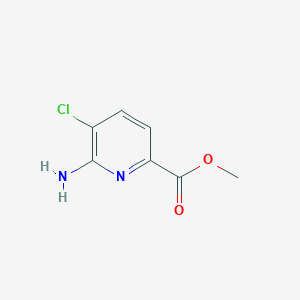

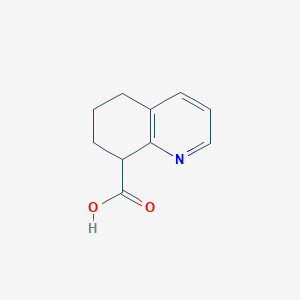

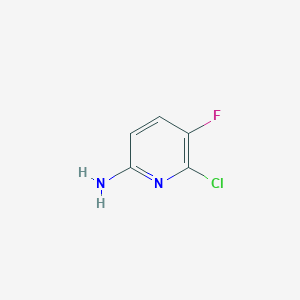

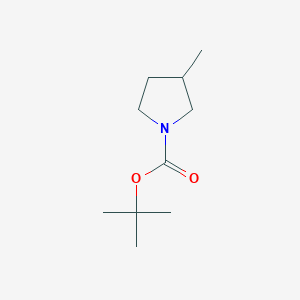

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

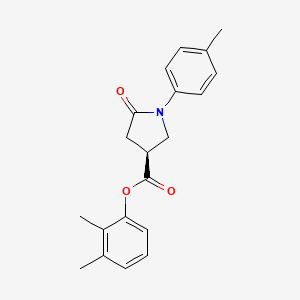

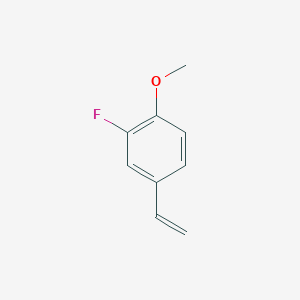

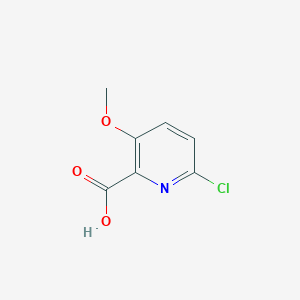

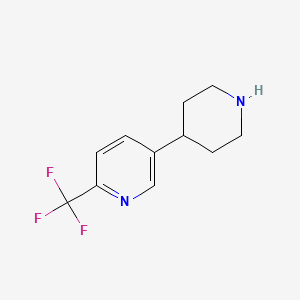

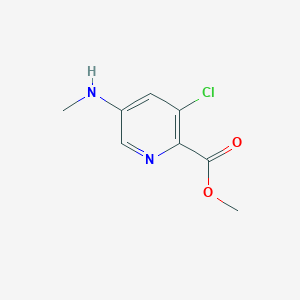

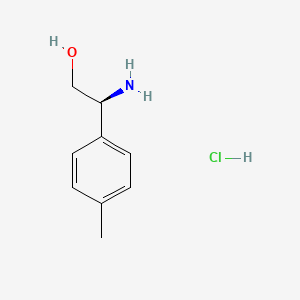

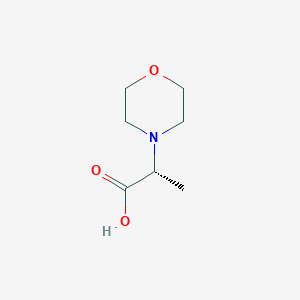

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)